2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinyl ring, a benzoate group, and a trimethylstannyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate typically involves multiple steps. The starting materials include 2,5-Dioxo-1-pyrrolidinyl and 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoic acid. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trimethylstannyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for biochemical reactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 3-methyl-3H-diazirine-3-propanoate
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate is unique due to its trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other compounds may not be as effective .
Properties
Molecular Formula |
C26H38N4O8Sn |
---|---|
Molecular Weight |
653.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]methyl]-5-trimethylstannylbenzoate |
InChI |
InChI=1S/C23H29N4O8.3CH3.Sn/c1-22(2,3)33-20(31)25-19(26-21(32)34-23(4,5)6)24-13-14-8-7-9-15(12-14)18(30)35-27-16(28)10-11-17(27)29;;;;/h8-9,12H,10-11,13H2,1-6H3,(H2,24,25,26,31,32);3*1H3; |
InChI Key |
KFWJLIFMXJQHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC1=CC(=CC(=C1)[Sn](C)(C)C)C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.